2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride is a heterocyclic compound with significant implications in medicinal chemistry. It is classified under imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's molecular formula is , and it is recognized for its role in various chemical reactions and as a scaffold for drug development.
The compound can be sourced from various chemical suppliers and research articles that explore its synthesis and applications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within a fused bicyclic structure. This classification is important as it helps in understanding the compound's reactivity and potential interactions in biological systems.
The synthesis of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may employ various catalysts and solvents to optimize yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been reported to facilitate the formation of imidazo[1,2-a]pyridine structures efficiently .
The molecular structure of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride features a fused bicyclic ring system with a nitrogen atom incorporated into the ring. The structural configuration allows for unique electronic properties that are crucial for its biological activity.
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride can engage in various chemical reactions such as:
Reactions involving this compound often require careful control of conditions such as temperature and pH to ensure high selectivity and yield. The use of protecting groups during synthesis can also be critical to prevent undesired side reactions.
The mechanism of action for compounds like 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways.
Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit activities against various targets including kinases and G-protein coupled receptors (GPCRs), indicating their potential as therapeutic agents in treating diseases such as cancer and neurological disorders .
Relevant data from studies indicate that these properties contribute significantly to its utility in medicinal chemistry applications.
The compound has garnered interest for its potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, highlighting its versatility as a chemical entity in both academic research and industrial applications.
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride represents a partially saturated derivative within the broader imidazopyridine family of nitrogen-containing heterocycles. The core scaffold features a bicyclic system comprising a fused imidazole and piperidinone ring, where the imidazole ring retains aromatic character while the pyridine-derived ring exists in a reduced, ketone-containing form. The parent free base (C₇H₈N₂O, MW 136.15) is converted to its hydrochloride salt to enhance stability and drug-like properties. Systematic nomenclature identifies it as 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride, with alternative naming conventions including 2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one hydrochloride. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula (Free base) | C₇H₈N₂O | - |
Molecular Weight (Free base) | 136.15 g/mol | - |
Melting Point | 92-93 °C | Solvents: ethyl acetate/ligroine |
Predicted Boiling Point | 429.6±15.0 °C | - |
Predicted Density | 1.29±0.1 g/cm³ | - |
Predicted pKa | 5.43±0.20 | - |
Storage Conditions | Dark place, inert atmosphere, RT | Stability considerations |
The ketone moiety at position 5 and the protonatable nitrogen within the imidazole ring create sites for chemical modification and salt formation, respectively. This scaffold exhibits distinct electronic properties compared to fully aromatic imidazopyridines due to saturation reducing ring planarity and altering conjugation patterns, thereby influencing its interaction with biological targets and physicochemical behavior [1] [7].
The exploration of imidazopyridine derivatives gained substantial momentum in the late 20th century, driven by the discovery of clinically significant pharmacophores within this heterocyclic class. Landmark developments include the approval of zolpidem (an imidazo[1,2-a]pyridine) in 1992 as a potent GABA-A modulator for insomnia treatment. This breakthrough validated the therapeutic potential of imidazopyridine-based scaffolds and stimulated intensive research into structurally related analogs, including partially saturated variants like 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one [1].
Chemically, this dihydro scaffold occupies a unique space within heterocyclic chemistry. It serves as a versatile synthetic intermediate for accessing more complex polycyclic systems and exhibits distinct reactivity patterns compared to its aromatic counterparts. The presence of the cyclic amide (lactam) functionality mimics biologically relevant motifs found in natural products and pharmaceuticals, enhancing its appeal as a privileged structure in medicinal chemistry. Its synthetic accessibility via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) and cyclization strategies further cemented its utility [1] [5]. Research into this core intensified with the recognition that saturation could modulate pharmacokinetic parameters such as solubility and metabolic stability while retaining or altering biological activity profiles compared to fully aromatic imidazopyridines [4].
Conversion of the free base 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one to its hydrochloride salt is a strategic approach to enhance drug development suitability. Salification primarily impacts critical physicochemical properties:
The selection of hydrochloride counterion is often driven by its biocompatibility, minimal toxicity concerns, and established regulatory acceptance. For the 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one scaffold, protonation likely occurs at the imidazole nitrogen (N1), creating a stabilized cationic species. This protonation can also influence the molecule's electronic distribution and potentially its binding interactions with biological targets, although the core pharmacological activity resides primarily in the parent scaffold [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: